4-(2-Hydroxyethyl)benzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

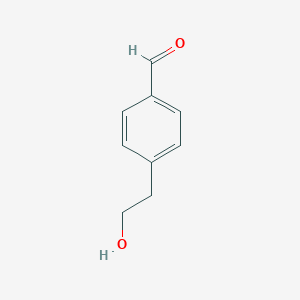

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVVFWYCFVNBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593649 | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163164-47-4 | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163164-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Hydroxyethyl)benzaldehyde CAS number

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)benzaldehyde

CAS Number: 163164-47-4

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a derivative of benzaldehyde that features both a reactive aldehyde group and a hydrophilic hydroxyethyl group.[1] These functional groups make it a valuable building block in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 163164-47-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [4] |

| Purity | ≥95% | [2][4] |

| Boiling Point | 294.8±15.0 °C at 760 mmHg | |

| Density | 1.1±0.1 g/cm³ | |

| Flash Point | 124.2±13.0 °C | |

| InChI Key | VNVVFWYCFVNBMI-UHFFFAOYSA-N | [3] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis and Purification

Several synthetic routes to this compound have been explored, including the oxidation of a primary benzylic alcohol and nucleophilic substitution reactions.[1] A common and well-documented method involves the deprotection of a protected precursor.

Experimental Protocol: Synthesis via Deprotection

This protocol details the synthesis of this compound from its tetrahydropyran (THP) protected precursor, 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde.

Materials:

-

4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde (11.95 mmol, 2.8 g)

-

1 M Hydrochloric acid (48 mL)

-

Acetone (60 mL)

-

Saturated sodium bicarbonate solution (140 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Cyclohexane

-

Petroleum ether

Procedure:

-

Dissolve 2.8 g (11.95 mmol) of 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde in a mixture of 48 mL of 1 M hydrochloric acid and 60 mL of acetone.

-

Stir the reaction mixture for 5 hours at 5 °C.[2]

-

Upon completion of the reaction, add 140 mL of saturated sodium bicarbonate solution to neutralize the acid.[2]

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic phases, wash three times with water, and dry over anhydrous sodium sulfate.[2]

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 1:1 mixture of cyclohexane and ethyl acetate as the eluent.[2]

-

The final product, this compound, is obtained with a typical yield of around 72.4%.[2]

Product Characterization:

-

Molecular Formula: C₉H₁₀O₂

-

Molecular Weight: 150.17 g/mol

-

Mass Spectrometry: (M+H)⁺ calculated: 151; measured: 151[2]

-

Rf value: 0.52 (silica gel, petroleum ether/ethyl acetate 1:1)[2]

Applications in Drug Development

This compound is a key intermediate in medicinal chemistry due to its versatile structure, which allows for the synthesis of a wide range of bioactive molecules.[1] Derivatives have shown potential as antioxidant, anti-inflammatory, and antimicrobial agents.[1]

Building Block for Bioactive Molecules

The aldehyde functional group can readily undergo reactions such as condensation to form Schiff bases, while the hydroxyl group can be modified to introduce other functionalities. This dual reactivity makes it a valuable starting material for creating libraries of compounds for drug screening.

Inhibitors of the Lipoxygenase Pathway

A significant area of research involving this compound is the development of lipoxygenase (LOX) inhibitors.[1] Lipoxygenases are enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of lipid mediators involved in inflammation.[5] By inhibiting these enzymes, derivatives of this compound can potentially modulate inflammatory responses, making them promising candidates for treating inflammatory diseases and some cancers.[1]

The lipoxygenase pathway is a key component of the inflammatory cascade. Arachidonic acid is converted by different lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) into hydroperoxyeicosatetraenoic acids (HPETEs), which are then further metabolized to pro-inflammatory leukotrienes or anti-inflammatory lipoxins.[5] Inhibitors derived from this compound can target these enzymes, thereby reducing the production of pro-inflammatory mediators.

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its versatile structure, with two reactive functional groups, makes it an ideal starting material for the synthesis of a wide array of novel compounds. Its demonstrated utility in the creation of lipoxygenase inhibitors highlights its potential for the development of new therapeutics for inflammatory and other diseases. The detailed synthetic and purification protocols, combined with an understanding of its applications, provide a solid foundation for researchers to utilize this compound in their work.

References

- 1. This compound | 163164-47-4 | Benchchem [benchchem.com]

- 2. This compound | 163164-47-4 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]

- 5. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)benzaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development and related scientific fields. The document details the compound's key characteristics, outlines experimental protocols for their determination, and explores a relevant biological pathway where its derivatives show potential activity.

Core Physicochemical Properties

This compound, with the CAS number 163164-47-4, is a benzaldehyde derivative featuring a hydroxyethyl substituent at the para position.[1][2] This unique structure, combining a reactive aldehyde group with a primary alcohol, makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[3] Its physical state is typically a pale-yellow to yellow-brown liquid.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Boiling Point | 294.8 ± 15.0 °C at 760 mmHg | N/A |

| Density | 1.1 ± 0.1 g/cm³ | N/A |

| Flash Point | 124.2 ± 13.0 °C | N/A |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | N/A |

| Storage Temperature | 2-8 °C |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for the successful application of any compound in research and development. The following sections provide detailed, generalized methodologies for key experiments.

Determination of Melting Point

While a specific melting point for this compound is not documented, the following protocol can be used for its determination, assuming a solid form or for its derivatives.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, along with a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm of the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Observation: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Solubility

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Observation: The mixture is observed to determine if the solute has completely dissolved. If the solution is clear, the compound is considered soluble. If a solid remains or the solution is cloudy, it is considered insoluble or sparingly soluble. This process can be repeated with different solvents to establish a solubility profile.

Biological Relevance and Signaling Pathway

Derivatives of this compound have shown potential as inhibitors of lipoxygenase (LOX) enzymes.[4] LOX enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into leukotrienes and other inflammatory mediators.[4][5][6] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases.[4][7]

Caption: The Lipoxygenase (LOX) signaling pathway and the potential point of inhibition.

Experimental Workflow: Synthesis of Derivatives

The versatile chemical nature of this compound allows it to serve as a starting material for the synthesis of various derivatives, such as Schiff bases, which are known for their wide range of biological activities.

Caption: A generalized workflow for the synthesis of Schiff base derivatives.

Conclusion

This compound is a valuable building block in medicinal chemistry and organic synthesis, owing to its dual functionality. This guide has provided a detailed summary of its key physicochemical properties and offered standardized protocols for their experimental determination. Furthermore, the exploration of its relevance in the context of the lipoxygenase signaling pathway highlights its potential for the development of novel therapeutic agents. The presented information serves as a foundational resource for scientists and researchers engaged in the study and application of this important chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C9H10O2 | CID 18424721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzaldehyde

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-(2-Hydroxyethyl)benzaldehyde, a significant intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Properties

This compound is a derivative of benzaldehyde with a hydroxyethyl group substituted at the para position.[1] Its chemical formula is C9H10O2.[2][3][4][5] The presence of both a reactive aldehyde group and a hydrophilic hydroxyethyl group makes it a versatile building block in the synthesis of more complex molecules, including those with potential bioactive properties.[1]

Quantitative Molecular Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | [2][3][4][5] |

| Molecular Weight | 150.17 g/mol | [1][2][3][5] |

| Exact Mass | 150.068079557 Da | [5] |

| InChI | InChI=1S/C9H10O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7,10H,5-6H2 | [4] |

| InChIKey | VNVVFWYCFVNBMI-UHFFFAOYSA-N | [1][4] |

| CAS Number | 163164-47-4 | [1][2][3] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds between them, highlighting the key functional groups: the aldehyde group (-CHO) and the hydroxyethyl group (-CH2CH2OH) attached to the benzene ring.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)benzaldehyde is a versatile bifunctional molecule incorporating both a reactive aldehyde and a primary alcohol. This unique structure makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives have shown potential as lipoxygenase inhibitors, which are targets for anti-inflammatory and anticancer therapies.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and mechanistic insights to aid in reaction optimization and scale-up.

Introduction

The dual functionality of this compound, with its electrophilic aldehyde group and nucleophilic hydroxyl group, allows for a variety of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the hydroxyethyl group can be involved in esterification, etherification, and substitution reactions. This versatility has led to its use in the synthesis of thromboxane receptor antagonists and synthase inhibitors.[2] This guide will explore several key synthetic strategies for the preparation of this important building block.

Synthesis Routes and Experimental Protocols

Several synthetic strategies can be employed to produce this compound. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections detail the most common and effective methods.

Deprotection of a Protected Precursor

One of the most straightforward and high-yielding methods involves the deprotection of a protected form of the target molecule. The use of a protecting group for the primary alcohol, such as tetrahydropyran (THP), allows for transformations on other parts of the molecule without affecting the hydroxyl group.

Experimental Protocol: Acid-Catalyzed Deprotection of 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde [2]

-

4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde (2.8 g, 11.95 mmol) is dissolved in a mixture of 1 M hydrochloric acid (48 mL) and acetone (60 mL).

-

The reaction mixture is stirred for 5 hours at 5 °C.

-

Upon completion of the reaction, 140 mL of saturated sodium bicarbonate solution is added to neutralize the acid, and the product is extracted with ethyl acetate.

-

The combined organic phases are washed three times with water and dried over anhydrous sodium sulfate.

-

The product is purified by silica gel column chromatography using a 1:1 mixture of cyclohexane and ethyl acetate as the eluent.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde | [2] |

| Reagents | 1 M HCl, Acetone, Saturated NaHCO₃, Ethyl Acetate | [2] |

| Reaction Time | 5 hours | [2] |

| Reaction Temperature | 5 °C | [2] |

| Yield | 72.4% | [2] |

| Product Characterization | Molar Peak (M+H)⁺: 151 (Calculated and Measured) | [2] |

Logical Workflow for Deprotection Synthesis

Caption: Workflow for the synthesis of this compound via deprotection.

Selective Oxidation of 4-(2-hydroxyethyl)benzyl alcohol

The direct oxidation of the benzylic alcohol in 4-(2-hydroxyethyl)benzyl alcohol presents a more atom-economical approach. The primary challenge lies in the selective oxidation of the benzylic alcohol to an aldehyde without over-oxidation to a carboxylic acid or affecting the primary aliphatic alcohol of the side chain.[1] Various selective oxidizing agents and catalytic systems have been developed for such transformations.[1]

Conceptual Experimental Protocol (Adaptation):

-

Catalyst Preparation: A tetra(benzyltriethylammonium) octamolybdate catalyst is prepared from sodium molybdate dihydrate, hydrochloric acid, and benzyltriethylammonium chloride (BTEAC).[3]

-

Oxidation: 4-(2-hydroxyethyl)benzyl alcohol would be added to a round bottom flask containing the catalyst.

-

Aqueous hydrogen peroxide (e.g., 15 wt%) would then be added.

-

The mixture would be refluxed for a specified time, likely monitored by TLC or GC for completion.

-

Work-up and Purification: The product would be isolated, potentially through distillation or extraction, and purified.

Challenges and Considerations:

The presence of the second primary alcohol on the ethyl side chain requires careful selection of the oxidant and reaction conditions to ensure selectivity for the benzylic alcohol. Milder, selective oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane could also be considered, though their use would generate stoichiometric waste.

Signaling Pathway for Selective Oxidation

References

Spectroscopic Profile of 4-(2-Hydroxyethyl)benzaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-Hydroxyethyl)benzaldehyde, a versatile building block in organic synthesis.

This document presents a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also provided, offering a complete reference for the characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound (Molecular Formula: C₉H₁₀O₂, Molecular Weight: 150.17 g/mol ) is summarized in the tables below. This information is critical for confirming the identity and purity of the compound in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.8 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| 7.8 - 7.9 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| 7.3 - 7.4 | Doublet | 2H | Aromatic protons (ortho to -CH₂CH₂OH) |

| 3.8 - 3.9 | Triplet | 2H | Methylene protons (-CH₂OH) |

| 2.8 - 2.9 | Triplet | 2H | Methylene protons (Ar-CH₂) |

| ~2.5 (variable) | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehydic Carbonyl Carbon (-CHO) |

| ~145 | Aromatic Carbon (C-CH₂CH₂OH) |

| ~135 | Aromatic Carbon (C-CHO) |

| ~130 | Aromatic Carbons (CH, ortho to -CHO) |

| ~129 | Aromatic Carbons (CH, ortho to -CH₂CH₂OH) |

| ~63 | Methylene Carbon (-CH₂OH) |

| ~39 | Methylene Carbon (Ar-CH₂) |

Table 3: IR Spectroscopic Data (Typical Absorption Ranges)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 2850 - 2750 | Weak | C-H stretch (aldehyde) |

| 1700 - 1680 | Strong | C=O stretch (aldehyde) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1250 - 1000 | Strong | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 151 | [M+H]⁺ (protonated molecule)[1] |

| 150 | [M]⁺ (molecular ion) |

| 131 | [M-H₂O]⁺ |

| 121 | [M-CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are tailored for the analysis of an aromatic aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect the chemical shift of the hydroxyl proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Film: If the sample is a solid, a thin film can be cast onto a KBr plate by dissolving a small amount of the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate.

-

KBr Pellet: Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): This hard ionization technique is useful for obtaining fragmentation patterns that aid in structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are preferred for determining the molecular weight as they typically produce a prominent molecular ion or protonated molecule peak with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram:

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Hydroxyethyl)benzaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a qualitative summary based on available information and the compound's chemical structure. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments for applications in drug development, organic synthesis, and materials science.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a reactive aldehyde group and a primary alcohol (hydroxyethyl group) attached to a benzene ring. Its chemical structure (C₉H₁₀O₂) lends it a unique combination of polarity and aromatic character, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, formulation, and various analytical procedures.

Qualitative Solubility Profile

Based on available data sheets and chemical principles, a general qualitative solubility profile for this compound can be inferred:

-

Polar Organic Solvents: The presence of the hydroxyl (-OH) and aldehyde (-CHO) groups, both capable of hydrogen bonding, suggests good solubility in polar organic solvents. It has been reported to be moderately soluble in solvents like ethanol and DMSO.[1]

-

Slightly Polar and Nonpolar Solvents: The aromatic ring and the ethyl linker contribute some nonpolar character. Limited data indicates slight solubility in chloroform and ethyl acetate.[2]

-

Aqueous Solubility: The compound is expected to have limited but non-negligible solubility in water due to the polar functional groups. An approximate solubility of 8–10 mg/mL at 25°C has been reported.[1]

A summary of the available qualitative solubility data is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Reported Solubility |

| Water | ~8–10 mg/mL at 25°C[1] |

| Ethanol | Moderately Soluble[1] |

| DMSO | Moderately Soluble[1] |

| Chloroform | Slightly Soluble[2] |

| Ethyl Acetate | Slightly Soluble[2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in a given organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. If necessary, the samples can be centrifuged at the experimental temperature to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. Record the exact volume of the aliquot and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation of Solubility: The solubility (S) can be calculated using the following formula:

S = (C_diluted × Dilution_Factor) / V_aliquot

Where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve.

-

Dilution_Factor is the total volume of the diluted sample divided by the volume of the aliquot taken.

-

V_aliquot is the volume of the supernatant withdrawn.

The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

-

Solvent Polarity: As a polar molecule, it will generally exhibit higher solubility in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. The "like dissolves like" principle is a key guideline here.

-

Temperature: For most solid solutes, solubility increases with temperature. It is essential to control the temperature during experiments as even small fluctuations can significantly impact the results.

-

Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions is fundamental. The hydroxyl and aldehyde groups can act as both hydrogen bond donors (OH) and acceptors (O of OH and C=O).

Conclusion

References

The Versatile Intermediate: A Technical Guide to 4-(2-Hydroxyethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2-Hydroxyethyl)benzaldehyde is a key chemical intermediate possessing a unique bifunctional structure with both a reactive aldehyde group and a primary alcohol. This duality makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its applications span from the creation of anti-inflammatory and anti-platelet agents to its use in the fragrance industry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 163164-47-4 | [2][3] |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [2][3] |

| Boiling Point | 295 °C | [4] |

| Density | 1.142 g/cm³ | [4] |

| Flash Point | 124 °C | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][4] |

Spectroscopic Data

| Spectroscopy | Data |

| Mass Spectrometry | Molar Peak (M+H)⁺: 151 (Calculated and Measured)[5] |

| ¹H NMR | Spectral data available, often used for structural confirmation.[6] |

| ¹³C NMR | Spectral data available for structural elucidation.[6] |

| Infrared (IR) | Characteristic peaks for C=O (aldehyde), O-H (alcohol), and aromatic C-H and C=C bonds are expected. |

Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Nucleophilic Substitution on a 4-Halobenzaldehyde

A common approach involves the displacement of a halide from the para-position of a benzaldehyde derivative using a protected or unprotected ethylene glycol.

Experimental Protocol: Reaction of 4-Chlorobenzaldehyde with Ethylene Glycol (Hypothetical)

-

Materials: 4-chlorobenzaldehyde, ethylene glycol, a strong base (e.g., sodium hydride or potassium carbonate), a suitable solvent (e.g., dimethylformamide - DMF), and a phase-transfer catalyst (optional).

-

Procedure:

-

To a solution of a large excess of ethylene glycol in DMF, add the base portion-wise at 0 °C under an inert atmosphere.

-

Once the initial reaction subsides, add 4-chlorobenzaldehyde to the mixture. A phase-transfer catalyst may be added to facilitate the reaction.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Oxidation of 4-(2-Hydroxyethyl)benzyl alcohol

The selective oxidation of the benzylic alcohol in 4-(2-hydroxyethyl)benzyl alcohol to the corresponding aldehyde is a direct and efficient method. Care must be taken to avoid over-oxidation to the carboxylic acid or oxidation of the primary aliphatic alcohol.

Experimental Protocol: Selective Oxidation

-

Materials: 4-(2-hydroxyethyl)benzyl alcohol, a selective oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide, or a catalytic system like TEMPO/bleach), and an appropriate solvent (e.g., dichloromethane for PCC, or a biphasic system for TEMPO).

-

Procedure (using PCC):

-

Dissolve 4-(2-hydroxyethyl)benzyl alcohol in anhydrous dichloromethane in a round-bottom flask.

-

Add PCC to the solution in one portion while stirring.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

-

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. For the synthesis of this compound, a suitable precursor would be 2-phenylethanol.

Experimental Workflow: Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack formylation of 2-phenylethanol.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Materials: 2-phenylethanol, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

Cool DMF in a three-necked flask to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

-

After the addition is complete, add 2-phenylethanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until it is alkaline.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify by column chromatography or distillation.

-

Deprotection of a Protected Precursor

This method involves the synthesis of a protected form of this compound, followed by a deprotection step. A common protecting group for the hydroxyl function is the tetrahydropyranyl (THP) group.

Experimental Protocol: Deprotection of 4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde [5]

-

Materials: 4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde (2.8 g, 11.95 mmol), 1 M hydrochloric acid (48 mL), and acetone (60 mL).[5]

-

Procedure:

-

Dissolve 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde in a mixture of 1 M hydrochloric acid and acetone.[5]

-

Stir the reaction at 5 °C for 5 hours.[5]

-

Upon completion, add 140 mL of saturated sodium bicarbonate solution to the reaction mixture.[5]

-

Extract the product with ethyl acetate.[5]

-

Combine the organic phases, wash three times with water, and dry over anhydrous sodium sulfate.[5]

-

Purify the product by silica gel column chromatography using cyclohexane/ethyl acetate (1:1) as the eluent.[5]

-

-

Yield: 1.3 g (72.4%) of this compound was obtained as a product.[5]

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly as an antagonist for the thromboxane receptor and an inhibitor of lipoxygenase enzymes.[5] These targets are implicated in inflammatory conditions and certain cancers.[7]

Thromboxane Receptor Antagonists

Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction. Its effects are mediated through the thromboxane receptor (TP). Antagonists of this receptor are of significant interest for the treatment of cardiovascular diseases. This compound is utilized in the synthesis of thromboxane receptor antagonists that often feature a dioxane linkage.[5]

Thromboxane A₂ Receptor Signaling Pathway

Caption: Simplified Thromboxane A₂ signaling cascade.

Lipoxygenase Inhibitors

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes and other inflammatory mediators. Inhibition of these enzymes is a key strategy for the development of anti-inflammatory drugs. Derivatives of this compound have shown potent inhibition of 12-lipoxygenase, indicating their therapeutic potential for skin diseases and cancer.[7]

Lipoxygenase Signaling Pathway in Inflammation

Caption: Overview of the Lipoxygenase pathway in inflammation.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in medicinal chemistry and other fields. Its unique bifunctional nature allows for the synthesis of a diverse range of complex molecules. The development of efficient and selective synthetic routes to this compound is crucial for its continued use in the discovery and development of new therapeutic agents targeting key pathways in inflammation and cardiovascular disease. This guide provides a foundational understanding for researchers and professionals working with this important building block.

References

- 1. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]

- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]

Theoretical Analysis of 4-(2-Hydroxyethyl)benzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the hydroxyethyl moiety imparts hydrophilicity and offers a site for further functionalization. Understanding the intrinsic electronic and structural properties of this compound at a molecular level is paramount for predicting its reactivity, designing novel derivatives with tailored biological activities, and optimizing synthetic pathways.

This technical guide provides a comprehensive overview of the theoretical studies applicable to this compound. In the absence of extensive published theoretical data specifically for this molecule, this guide leverages findings from closely related benzaldehyde derivatives, particularly 4-hydroxybenzaldehyde, to illustrate the powerful insights that can be gained through computational chemistry. The methodologies and expected outcomes detailed herein serve as a robust framework for researchers embarking on the theoretical investigation of this compound and its analogues.

Molecular Structure and Properties: A Computational Perspective

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for elucidating the fundamental structural and electronic characteristics of molecules.[1] These computational methods can accurately predict a wide range of properties that govern the behavior of this compound.

Optimized Molecular Geometry

The starting point for most theoretical investigations is the determination of the molecule's most stable three-dimensional conformation, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. This information is crucial for understanding the molecule's shape, steric hindrance, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the aldehyde oxygen.

Table 1: Predicted Geometric Parameters for a Representative Benzaldehyde Derivative (4-Hydroxybenzaldehyde)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.38 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.39 | C3-C4-C5 | 119.2 |

| C4-C5 | 1.39 | C4-C5-C6 | 120.1 |

| C5-C6 | 1.38 | C5-C6-C1 | 120.5 |

| C6-C1 | 1.39 | C6-C1-C2 | 119.5 |

| C1-C7 | 1.48 | O1-C7-H7 | 121.3 |

| C7-O1 | 1.22 | C2-C1-C7 | 120.2 |

| C4-O2 | 1.36 | C1-C6-H6 | 119.8 |

| O2-H8 | 0.96 | C4-O2-H8 | 109.2 |

Data is for 4-hydroxybenzaldehyde, a structurally similar molecule, and serves as a representative example.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and its resistance to electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of a Representative Benzaldehyde Derivative (4-Hydroxybenzaldehyde)

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.50 |

Data is for 4-hydroxybenzaldehyde and serves as a representative example.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the aldehyde and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms, particularly the aldehydic and hydroxyl protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the extent of hyperconjugation and charge transfer interactions, which contribute to the molecule's stability. For this compound, NBO analysis would reveal the nature of the C=O and C-O bonds, the hybridization of the atoms, and the delocalization of electron density between the aromatic ring and the substituent groups.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data.

The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. This is a powerful tool for structural confirmation.

Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be compared with experimental UV-Vis spectra to understand the electronic structure and the nature of the transitions involved.

Table 3: Predicted UV-Vis Absorption Wavelengths for a Representative Benzaldehyde Derivative (4-Hydroxybenzaldehyde)

| Transition | Wavelength (nm) | Oscillator Strength |

| S0 → S1 | 285 | 0.35 |

| S0 → S2 | 275 | 0.02 |

| S0 → S3 | 220 | 0.55 |

Data is for 4-hydroxybenzaldehyde and serves as a representative example.

Experimental and Computational Protocols

This section details the methodologies for the theoretical studies described above.

Density Functional Theory (DFT) Calculations

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse and polarization functions.

-

Procedure:

-

The initial molecular structure of this compound is built using a molecular editor such as GaussView.

-

A geometry optimization calculation is performed to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.

-

From the optimized geometry, various properties such as bond lengths, bond angles, and electronic properties (HOMO, LUMO, MEP) are calculated.

-

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

-

Software: Gaussian 09 or equivalent.

-

Method: TD-B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Using the DFT-optimized ground state geometry, a TD-DFT calculation is performed to compute the energies and oscillator strengths of the lowest several singlet-singlet electronic transitions.

-

The solvent effects can be included using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

The resulting transition energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

-

Natural Bond Orbital (NBO) Analysis

-

Software: The NBO code is typically integrated within quantum chemistry packages like Gaussian.

-

Procedure:

-

NBO analysis is requested as part of a DFT calculation on the optimized geometry.

-

The output provides information on natural atomic charges, hybridization of atomic orbitals, and the donor-acceptor interactions between filled and empty orbitals, which are quantified by second-order perturbation theory.

-

Visualization of Reaction Mechanisms and Workflows

Understanding the reactivity of this compound involves studying its participation in various chemical reactions. The following diagrams, generated using the DOT language, illustrate the mechanisms of common reactions involving benzaldehydes and a typical workflow for computational analysis.

Reaction Mechanisms

Caption: Mechanism of the Wittig Reaction.

Caption: Mechanism of the Grignard Reaction.

Caption: Mechanism of the Biginelli Reaction.

Computational Workflow

Caption: General workflow for a computational study.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a suite of computational chemistry techniques, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this important molecule. The presented methodologies and representative data serve as a valuable resource for guiding experimental work, predicting reactivity, and designing novel compounds with desired functionalities. The continued synergy between theoretical and experimental approaches will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in various scientific and industrial applications.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-(2-Hydroxyethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzaldehyde is a bifunctional organic molecule of significant interest in contemporary chemical research.[1] Its structure, characterized by a reactive aldehyde group on a benzene ring and a hydrophilic hydroxyethyl substituent at the para position, makes it a highly versatile intermediate in organic synthesis.[1][2] This unique combination of functional groups allows for a wide range of chemical transformations, establishing its role as a crucial building block in medicinal chemistry for creating new bioactive molecules and in the fragrance and flavor industry.[1] Derivatives of this compound have shown diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1]

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde moiety in this compound. It delves into the electronic and steric factors governing its chemical behavior and outlines detailed experimental protocols for its principal reactions, including oxidation, reduction, and carbon-carbon bond-forming condensations.

Factors Influencing Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is primarily governed by electronic and steric effects.

Electronic Effects: The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack.[3][4] However, in aromatic aldehydes like benzaldehyde, the reactivity is generally lower than in their aliphatic counterparts.[5][6][7] This reduced reactivity is attributed to the resonance effect of the benzene ring, which delocalizes the electron density and lessens the partial positive charge on the carbonyl carbon.[5][7]

The 4-(2-hydroxyethyl) substituent is a weakly electron-donating group. This electron-donating nature can slightly increase the electron density at the carbonyl carbon, potentially further reducing its electrophilicity compared to unsubstituted benzaldehyde.[1]

Steric Effects: Steric hindrance around a carbonyl group can impede the approach of a nucleophile, thereby slowing down reaction rates.[5][7] Aldehydes, having only one substituent besides hydrogen, are sterically less hindered and thus generally more reactive than ketones.[8] For this compound, the substituent is located at the para position, which is remote from the aldehyde group. Consequently, the 2-hydroxyethyl group exerts no direct steric hindrance on the carbonyl carbon, and its reactivity is not sterically diminished by the substituent.[9]

Key Reactions of the Aldehyde Group

The aldehyde group is the primary site of reactivity in this compound, readily participating in oxidation, reduction, and condensation reactions.[2]

Oxidation

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, yielding 4-(2-hydroxyethyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis.[10] Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this purpose.[11][12]

Table 1: Oxidation of this compound

| Product | Reagent(s) | Solvent(s) | Typical Yield | Reference |

| 4-(2-Hydroxyethyl)benzoic acid | Potassium Permanganate (KMnO₄), NaOH | Water, Acetone | >90% (for similar benzaldehydes) | [10][11] |

This protocol is adapted from a general procedure for the oxidation of substituted benzaldehydes.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent like acetone.

-

Reagent Addition: In a separate beaker, prepare a solution of potassium permanganate (approx. 1.1 eq.) and sodium hydroxide (approx. 1.1 eq.) in water.

-

Cool the aldehyde solution in an ice bath (0-5 °C). Add the aqueous KMnO₄ solution dropwise to the stirring aldehyde solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Isolation: Filter the mixture through celite to remove the manganese dioxide. Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2-hydroxyethyl)benzoic acid.

Reduction

The aldehyde group can be selectively reduced to a primary alcohol, affording 4-(2-hydroxyethyl)benzyl alcohol. This requires a mild reducing agent to avoid the reduction of other functional groups. Hydride reagents such as sodium borohydride (NaBH₄) are commonly used for this transformation.

Table 2: Reduction of this compound

| Product | Reagent(s) | Solvent(s) | Typical Yield | Reference |

| 4-(2-Hydroxyethyl)benzyl alcohol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | High | [8] |

This is a general and reliable protocol for the reduction of aldehydes.

-

Reaction Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, approx. 1.0-1.5 eq.) portion-wise to the stirring solution. Control the rate of addition to maintain a low temperature.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbon makes it an excellent partner in various C-C bond-forming reactions, which are fundamental in building molecular complexity.

-

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to form an α,β-unsaturated product.[13] The reaction is typically catalyzed by a weak base like piperidine or an ammonium salt.[14][15]

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a fixed double bond position.[16][17] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[18][19] Stabilized ylides generally favor the formation of (E)-alkenes.[20]

Table 3: C-C Bond Forming Reactions of this compound

| Reaction Type | Reactant(s) | Catalyst/Base | Product Type | Reference |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Piperidine, DBU | α,β-Unsaturated nitrile/ester | [14][21] |

| Wittig Reaction | Triphenylphosphonium ylide | Strong base (e.g., BuLi) | Substituted alkene | [18][20] |

This protocol is adapted from general procedures for the condensation of aromatic aldehydes with active methylene compounds.[14][15]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the stirring solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

Visualizations

Conclusion

The aldehyde group of this compound is a versatile and reactive functional group that serves as a linchpin for a multitude of synthetic transformations. Its reactivity is modulated by the electronic properties of the benzaldehyde scaffold, while its accessibility is unhindered by steric factors due to the para-substitution pattern. The ability to readily undergo oxidation, reduction, and a variety of carbon-carbon bond-forming reactions makes it an invaluable precursor in the synthesis of complex molecules. This is particularly evident in its application in medicinal chemistry, where it serves as a starting point for the development of novel therapeutic agents, such as thromboxane receptor antagonists.[22] A thorough understanding of the principles and protocols outlined in this guide is essential for researchers aiming to leverage the synthetic potential of this important chemical intermediate.

References

- 1. This compound | 163164-47-4 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. medlifemastery.com [medlifemastery.com]

- 4. ck12.org [ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 10. benchchem.com [benchchem.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. bhu.ac.in [bhu.ac.in]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. community.wvu.edu [community.wvu.edu]

- 21. asianpubs.org [asianpubs.org]

- 22. This compound | 163164-47-4 [chemicalbook.com]

The Rising Potential of 4-(2-Hydroxyethyl)benzaldehyde in Medicinal Chemistry: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Research Areas for the Versatile Chemical Intermediate, 4-(2-Hydroxyethyl)benzaldehyde.

Introduction: this compound, a bifunctional organic compound featuring both a reactive aldehyde and a primary alcohol, is rapidly gaining recognition as a pivotal building block in the synthesis of novel therapeutic agents. Its unique structure allows for diverse chemical modifications, making it an attractive starting point for developing compounds with a wide range of biological activities. This technical guide explores the key research areas where this compound is making a significant impact, providing detailed experimental protocols, quantitative biological data, and a forward-looking perspective on its applications in drug discovery.

Core Physicochemical Properties

This compound, also known by its synonym 4-formylphenethyl alcohol, is a pale-yellow liquid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 163164-47-4 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Boiling Point | 295 °C | [3] |

| Density | 1.142 g/cm³ | [3] |

| Flash Point | 124 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

| Storage | 2-8°C under inert gas | [3][4] |

Potential Research Area 1: Development of Selective Aldehyde Dehydrogenase (ALDH) Inhibitors

A highly promising research avenue for this compound derivatives is in the development of selective inhibitors for aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform. Overexpression of ALDH1A3 is linked to cancer stem cell maintenance and resistance to chemotherapy in various cancers. Selective inhibitors could therefore represent a novel therapeutic strategy to target cancer stem cells and overcome drug resistance.

The general structure of these inhibitors involves an ether linkage, which can be formed using the hydroxyl group of this compound. This positions the benzaldehyde core as a key pharmacophoric element.

Quantitative Biological Data: ALDH1A3 Inhibition

While direct derivatives of this compound are still under investigation, highly analogous benzyloxybenzaldehyde derivatives have shown potent and selective inhibition of ALDH1A3. The data below illustrates the potential of this chemical class.

| Compound ID | Scaffold | ALDH1A3 IC₅₀ (µM) | ALDH1A1 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | 0.23 | > 100 | > 100 |

| ABMM-16 | 4-((3-Chlorobenzyl)oxy)benzaldehyde | 1.29 | > 100 | > 100 |

Data sourced from a study on benzyloxybenzaldehyde derivatives, which serve as a model for the potential of this compound-derived ethers.

Proposed Signaling Pathway: ALDH1A3 in Cancer Stem Cells

Experimental Protocol: Synthesis of Aryloxyethyl Benzaldehyde Derivatives

This protocol is a representative method for synthesizing ether derivatives from this compound, based on established O-alkylation procedures.

Objective: To synthesize 4-(2-(4-nitrophenoxy)ethyl)benzaldehyde.

Materials:

-

This compound

-

4-Fluoronitrobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 20 minutes.

-

Add 4-fluoronitrobenzene (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the desired ether.

Potential Research Area 2: Synthesis of Chalcones with Anticancer and Antiviral Activity

The aldehyde functionality of this compound makes it an ideal substrate for Claisen-Schmidt condensation reactions to form chalcones. Chalcones are a class of compounds known for a wide array of biological activities, including potent anticancer and antiviral effects. The hydroxyethyl group can be used to improve solubility or as a handle for further derivatization to modulate activity and pharmacokinetic properties.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Objective: To synthesize a chalcone derivative from this compound and a substituted acetophenone.

Materials:

-

This compound

-

2'-Hydroxyacetophenone

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq.) and 2'-hydroxyacetophenone (1.0 eq.) in methanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in methanol (e.g., 40% w/v) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60°C and stir overnight.

-

Monitor the reaction by TLC. Upon completion, evaporate the methanol under reduced pressure.

-

Cool the residue and acidify to pH 2 by dropwise addition of 4N HCl.

-

Extract the resulting mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure chalcone.

Other Notable Research Directions

-

Thromboxane Receptor Antagonists: The compound has been cited as an intermediate in the synthesis of thromboxane receptor antagonists, which are valuable in treating cardiovascular diseases.[5]

-

Lipoxygenase Inhibitors: Derivatives of this compound have been investigated as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes.

-

Neuroprotective Agents: The related aryloxyethylamine scaffold has been explored for the development of agents with neuroprotective activity against ischemic stroke.

Conclusion

This compound is a chemical intermediate of significant and growing importance. Its bifunctional nature provides a versatile platform for the synthesis of complex molecules with promising therapeutic applications. The development of selective ALDH1A3 inhibitors for cancer therapy and the synthesis of bioactive chalcones represent two of the most compelling current research areas. As drug discovery continues to demand novel molecular scaffolds, the strategic use of this compound is poised to play a crucial role in the creation of next-generation pharmaceuticals.

References

- 1. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 163164-47-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Bioactive Molecules Using 4-(2-Hydroxyethyl)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-(2-hydroxyethyl)benzaldehyde as a key starting material. This versatile benzaldehyde derivative, featuring both a reactive aldehyde group and a functional hydroxyethyl moiety, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents, primarily through mechanisms such as the inhibition of enzymes like lipoxygenase.

The following sections detail the synthesis of two major classes of bioactive compounds, Schiff bases and chalcones, derived from this compound. While specific quantitative bioactivity data for derivatives of this compound is not extensively available in the public domain, the provided protocols are based on established and widely used synthetic methodologies for analogous compounds.

Application Note 1: Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by an imine or azomethine group (-C=N-), are a prominent class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of Schiff bases from this compound involves the condensation of its aldehyde group with a primary amine. The presence of the hydroxyethyl group can be leveraged for further structural modifications or to enhance solubility.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline or a substituted aniline).

Materials:

-

This compound

-

Aniline (or a substituted primary amine)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and vacuum filtration apparatus

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

-

Addition of Amine: To the stirred solution, add 1.0 equivalent of the selected primary amine.

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 2 to 24 hours, depending on the reactivity of the amine.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude Schiff base is purified by recrystallization from a suitable solvent to yield the pure product.

-

Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Expected Data for a Representative Schiff Base

The following table summarizes the kind of data that would be collected for a newly synthesized Schiff base derivative.

| Parameter | Expected Data |

| Yield (%) | 70-95% |

| Melting Point (°C) | Varies depending on the amine used |

| FT-IR (cm⁻¹) | Appearance of a C=N stretch (typically 1600-1650 cm⁻¹), disappearance of C=O and N-H (from primary amine) stretches. |

| ¹H-NMR (δ, ppm) | Characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. |

| ¹³C-NMR (δ, ppm) | Signal for the imine carbon (-CH=N-) typically in the range of 150-165 ppm. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the product. |

Signaling Pathway Diagram

Schiff base metal complexes have been shown to exhibit enhanced biological activity. The chelation of a metal ion can be a key step in their mechanism of action.